6-chloro-2,3-dihydroquinolin-4(1H)-one
Overview
Description
“6-chloro-2,3-dihydroquinolin-4(1H)-one” is a chemical compound with the CAS number 21617-20-91. However, detailed information about this compound is not readily available in the sources I have access to.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “6-chloro-2,3-dihydroquinolin-4(1H)-one”.Molecular Structure Analysis
I’m sorry, but I couldn’t find specific information on the molecular structure of “6-chloro-2,3-dihydroquinolin-4(1H)-one”.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “6-chloro-2,3-dihydroquinolin-4(1H)-one”.Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of “6-chloro-2,3-dihydroquinolin-4(1H)-one”.Scientific Research Applications
Corrosion Inhibition
6-Chloro-2,3-dihydroquinolin-4(1H)-one and its derivatives have been studied for their effectiveness as corrosion inhibitors. Research has shown that these compounds, particularly 6-chloroquinazolin-4(3H)-one and related quinazolinone compounds, exhibit corrosion inhibition properties for mild steel in acidic solutions. The mechanism involves the interaction of these molecules with the metal surface, which is explored through quantum chemical parameters and molecular dynamic simulations (Saha et al., 2016).
Antimicrobial Properties
Compounds including 6-chloro-2,3-dihydroquinolin-4(1H)-one have been identified as potential lead compounds in antimicrobial drug discovery. Their strong activity against pathogenic bacteria and yeast, with minimal inhibitory concentration values comparable to tetracycline, makes them promising candidates for further exploration in this field (Pejović et al., 2012).
Molecular Modeling and Docking Studies
Molecular modeling and docking studies have been conducted on derivatives of 6-chloro-2,3-dihydroquinolin-4(1H)-one, revealing their potential as inhibitors of DNA gyrase and lanosterol 14 α-demethylase enzymes. These studies are significant in understanding the structural requirements for antimicrobial activity and could be instrumental in drug development (Murugavel et al., 2018).
Crystal Structure Analysis
Crystallographic studies of 6-chloro-2,3-dihydroquinolin-4(1H)-one have revealed insights into its molecular inclusion and packing properties. These studies are crucial for understanding the physicochemical properties of the compound and its derivatives, which can influence its behavior in various applications, including pharmaceuticals (Luo & Sun, 2014).
Optical and Thermophysical Investigations
Research involving 6-chloro-2,3-dihydroquinolin-4(1H)-one derivatives in the development of IR-polarizing films and exploring their optical and thermophysical properties has been conducted. These studies contribute to the potential use of such compounds in laser technologies and electrical signal sensors (Shahab et al., 2016).
Synthesis and Chemical Reactivity
Various studies have focused on the synthesis and chemical reactivity of 6-chloro-2,3-dihydroquinolin-4(1H)-one and its derivatives. These include exploring different synthetic routes, reactivity with other chemical agents, and the formation of novel compounds, which are essential for pharmaceutical and chemical industries (Cardellini et al., 1994).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with “6-chloro-2,3-dihydroquinolin-4(1H)-one”.
Future Directions
I couldn’t find specific information on the future directions of research or applications of “6-chloro-2,3-dihydroquinolin-4(1H)-one”.
properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYMBVUWQFWVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499808 | |
Record name | 6-Chloro-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
21617-20-9 | |
Record name | 6-Chloro-2,3-dihydro-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21617-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1,2,3,4-tetrahydroquinolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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